2,4-Diamino-6-mercapto-pyrimidine sulfate
CAS No.: 307496-37-3
Cat. No.: VC3808239
Molecular Formula: C4H8N4O4S2
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307496-37-3 |
|---|---|
| Molecular Formula | C4H8N4O4S2 |
| Molecular Weight | 240.3 g/mol |
| IUPAC Name | 2,6-diamino-1H-pyrimidine-4-thione;sulfuric acid |
| Standard InChI | InChI=1S/C4H6N4S.H2O4S/c5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h1H,(H5,5,6,7,8,9);(H2,1,2,3,4) |
| Standard InChI Key | FVSVUQJNAZQSFX-UHFFFAOYSA-N |
| SMILES | C1=C(NC(=NC1=S)N)N.OS(=O)(=O)O |
| Canonical SMILES | C1=C(NC(=NC1=S)N)N.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2,4-Diamino-6-mercapto-pyrimidine sulfate is a heterocyclic organic compound with the systematic IUPAC name 2,6-diamino-1H-pyrimidine-4-thione sulfate. Its canonical SMILES notation, C1=C(NC(=NC1=S)N)N.OS(=O)(=O)O, reflects the pyrimidine core, sulfate counterion, and functional group arrangement . The compound exists as a sulfate salt, enhancing its solubility and stability in aqueous environments. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₈N₄O₄S₂ | PubChem |
| Molecular Weight | 240.26 g/mol | PubChem |
| CAS Registry Numbers | 307496-37-3, 81012-96-6 | ChemSpider |
| InChI Key | FVSVUQJNAZQSFX-UHFFFAOYSA-N | PubChem |
Structural Features
The pyrimidine ring’s 2,4-diamino substituents and 6-mercapto group are critical to its chemical behavior. The thiol (-SH) group at position 6 enables nucleophilic reactions, such as oxidation to disulfides or conjugation with electrophiles, while the amino groups at positions 2 and 4 participate in hydrogen bonding and acid-base interactions. The sulfate anion stabilizes the protonated form of the molecule, influencing its solubility and crystallization behavior.
Synthesis and Industrial Production
Laboratory Synthesis
The compound is synthesized via a nucleophilic substitution reaction between 2,4-diamino-6-chloropyrimidine and thiourea under alkaline conditions. The chlorine atom at position 6 is replaced by a thiol group, yielding the mercapto derivative. Subsequent treatment with sulfuric acid forms the sulfate salt. Key steps include:
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Reaction Mechanism:
The thiolate ion (HS⁻) attacks the electrophilic carbon at position 6, displacing chloride.
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Purification: Recrystallization from ethanol-water mixtures removes unreacted starting materials and byproducts.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to optimize yield and minimize waste. Key parameters include:
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Temperature: 60–80°C
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pH: 8–10 (maintained with aqueous ammonia)
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Catalyst: None required due to the high reactivity of thiourea.
The final product is isolated via vacuum filtration and dried under reduced pressure, achieving >95% purity.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. By binding to the enzyme’s active site, it blocks the conversion of dihydrofolate to tetrahydrofolate, disrupting nucleotide synthesis. Comparative studies show 18-fold selectivity for Pneumocystis carinii DHFR over mammalian isoforms, suggesting potential as an antiparasitic agent.
Anticancer Properties
In vitro studies demonstrate pro-apoptotic effects in cancer cell lines, mediated by:
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Mitochondrial pathway activation: Caspase-9 and caspase-3 cleavage.
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Reactive oxygen species (ROS) generation: Oxidative stress-induced DNA damage.
A dose-dependent reduction in viability (IC₅₀ = 12–18 μM) has been observed in leukemia and breast cancer models.
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL). Its thiol group disrupts microbial cell membranes via lipid peroxidation and protein thiolation.
Applications in Research and Industry
Pharmaceutical Development
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Anticancer drug candidates: Used as a scaffold for DHFR inhibitors (e.g., methotrexate analogs).
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Antimicrobial agents: Functionalization at the thiol group enhances potency against drug-resistant strains.
Chemical Synthesis
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Building block: Intermediate in the synthesis of thiol-containing heterocycles.
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Ligand for metal complexes: Coordinates to transition metals (e.g., Pt, Au) for catalytic applications.
Comparative Analysis with Related Compounds
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| 2,4-Diamino-6-chloropyrimidine | Chlorine at position 6 | Precursor; limited bioactivity |
| 2,4-Diamino-6-hydroxypyrimidine | Hydroxyl group at position 6 | Lower enzyme affinity |
| 2,4-Diamino-6-methylpyrimidine | Methyl group at position 6 | Reduced solubility |
The thiol group in 2,4-diamino-6-mercapto-pyrimidine sulfate confers superior enzyme inhibition and redox activity compared to its analogs.
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